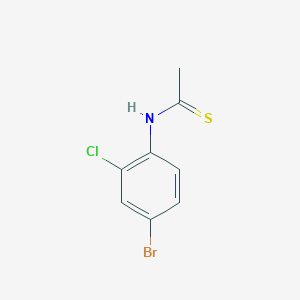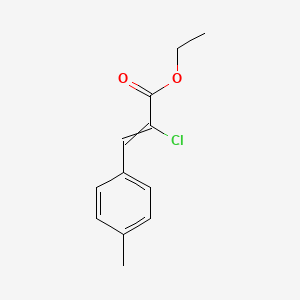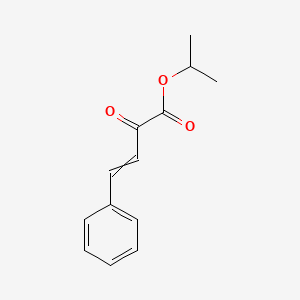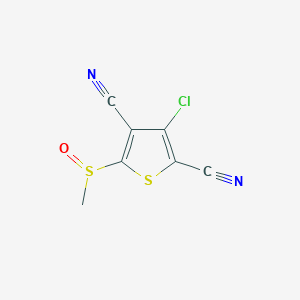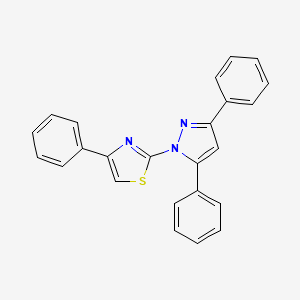![molecular formula C22H22N4O2 B14307490 Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis- CAS No. 118499-90-4](/img/structure/B14307490.png)
Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is a complex organic compound characterized by its unique structure, which includes two benzenecarboximidamide groups connected by a 1,2-phenylenebis(oxymethylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- typically involves the reaction of benzenecarboximidamide with a suitable 1,2-phenylenebis(oxymethylene) precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzenecarboximidamide, 4,4’-[1,2-ethenediyl]bis-
- Benzenecarboximidamide, 4,4’-[1,3-phenylenebis(oxymethylene)]bis-
- Benzenecarboximidamide, 4,4’-[1,4-phenylenebis(oxymethylene)]bis-
Comparison: Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is unique due to its specific 1,2-phenylenebis(oxymethylene) linker, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
118499-90-4 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[[2-[(4-carbamimidoylphenyl)methoxy]phenoxy]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O2/c23-21(24)17-9-5-15(6-10-17)13-27-19-3-1-2-4-20(19)28-14-16-7-11-18(12-8-16)22(25)26/h1-12H,13-14H2,(H3,23,24)(H3,25,26) |
Clé InChI |
NGNNYXKLQYDNPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
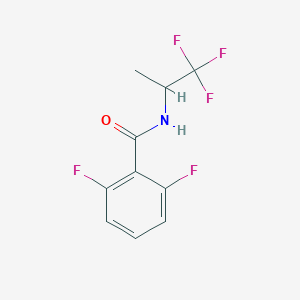
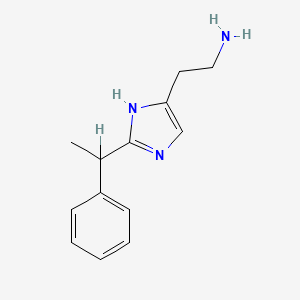
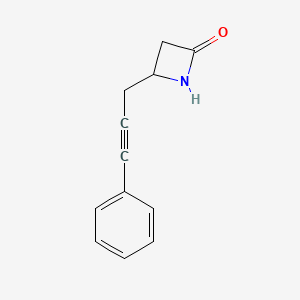
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
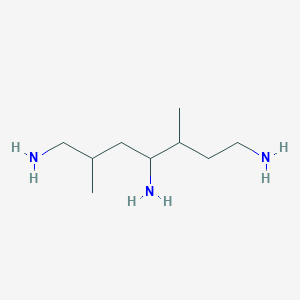
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
